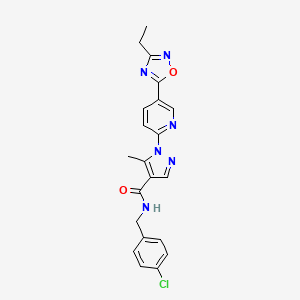

N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted with a methyl group at position 5, a pyridine ring at position 1 bearing a 3-ethyl-1,2,4-oxadiazole moiety, and a 4-chlorobenzyl carboxamide group at position 2. The 4-chlorobenzyl group contributes to lipophilicity and may facilitate halogen-bonding interactions in biological targets.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O2/c1-3-18-26-21(30-27-18)15-6-9-19(23-11-15)28-13(2)17(12-25-28)20(29)24-10-14-4-7-16(22)8-5-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGAMAPZCVSUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Chlorobenzyl Group Addition: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Final Coupling: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be explored for its therapeutic potential. The presence of the pyrazole and oxadiazole rings, which are known for their pharmacological activities, suggests it could be developed as a drug for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring could inhibit certain enzymes, while the oxadiazole and pyridine moieties might interact with nucleic acids or other cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Carboxamide Derivatives from

Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in aryl substituents (phenyl, chlorophenyl, tolyl, fluorophenyl). Key distinctions include:

- Substituent Effects :

- 3b (4-chlorophenyl) exhibits a higher melting point (171–172°C) than 3a (133–135°C), likely due to increased molecular symmetry and halogen-mediated intermolecular interactions .

- 3d (4-fluorophenyl) shows a molecular ion at m/z 421.0, reflecting fluorine’s electronegativity and lower atomic mass compared to chlorine in 3b (m/z 437.1) .

- Synthetic Yields : Yields range from 62% (3c ) to 71% (3d ), influenced by steric and electronic effects of substituents during coupling reactions .

Table 1: Comparative Data for Pyrazole Carboxamides

Fluorinated and Nitro-Substituted Analogs

Hydrazide and Thiazole Derivatives

- 3-{4-[(2-Chlorobenzyl)Oxy]Phenyl}-N′-[(E)-4-Pyridinylmethylene]-1H-Pyrazole-5-Carbohydrazide () :

- (E)-3-Methyl-5-(4-Methylphenoxy)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (): The aldehyde group offers a site for further derivatization (e.g., oxime formation), unlike the stable oxadiazole in the target compound .

Key Differentiators of the Target Compound

Pyridine-Oxadiazole Moiety : Unique to the target compound, this group may enhance π-π stacking with aromatic residues in biological targets (e.g., kinase ATP-binding pockets) .

Synergistic Halogen Effects : The 4-chlorobenzyl group complements the electron-deficient oxadiazole, optimizing both solubility and target affinity.

Research Implications

- Biological Screening : Prioritize assays evaluating oxadiazole-mediated stability and chlorobenzyl-enhanced target engagement, leveraging structural insights from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.